4-ethynyl-7-fluoro-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethynyl-7-fluoro-1H-indazole is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various scientific research fields. The presence of both ethynyl and fluoro substituents in this compound makes it a unique and valuable molecule for further study and application.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyl-7-fluoro-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol, yielding the desired indazole compound . Another method involves the use of aryne chemistry, which allows for the transformation of readily synthesized acyl hydrazides into 2-hydrazobenzophenones, which can then be converted into 1H- and 2H-indazoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethynyl-7-fluoro-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic aromatic substitution reactions are common, especially due to the presence of the fluoro substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic aromatic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indazole ring.
Wissenschaftliche Forschungsanwendungen
4-Ethynyl-7-fluoro-1H-indazole has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-ethynyl-7-fluoro-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes and receptors, modulating their activity and leading to desired biological effects . For example, it may inhibit protein kinases, HIV-protease, and monoamine oxidase, among others .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-1H-indazole: A fluorinated indazole with similar structural features.
1H- and 2H-indazoles: Other indazole derivatives with varying substitution patterns.
Indazole derivatives: Compounds with diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Uniqueness
4-Ethynyl-7-fluoro-1H-indazole is unique due to the presence of both ethynyl and fluoro substituents, which confer distinct chemical and biological properties. These substituents enhance the compound’s reactivity and potential for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H5FN2 |
---|---|
Molekulargewicht |
160.15 g/mol |
IUPAC-Name |
4-ethynyl-7-fluoro-1H-indazole |
InChI |
InChI=1S/C9H5FN2/c1-2-6-3-4-8(10)9-7(6)5-11-12-9/h1,3-5H,(H,11,12) |
InChI-Schlüssel |
AHKQDVBXXZNIFR-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=C2C=NNC2=C(C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.